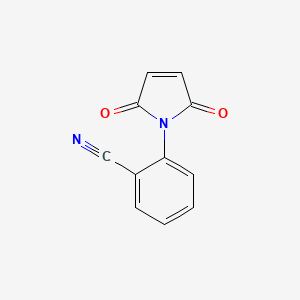
2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one is an organic compound with potential applications in various scientific fields. This pyrimidine derivative is characterized by the presence of a cinnamylthio group at the 2-position, and a methyl group at the 6-position. Its molecular structure grants it unique chemical properties, making it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Grignard Reaction: : One common synthetic route involves the reaction of 2-chloromethyl-6-methylpyrimidin-4(1H)-one with cinnamyl magnesium bromide in the presence of a catalyst. The reaction typically takes place in an anhydrous ether solvent at low temperatures (0-5°C) to prevent side reactions.
Nucleophilic Substitution: : Another method involves the nucleophilic substitution of 2-bromomethyl-6-methylpyrimidin-4(1H)-one with cinnamyl thiol in the presence of a base such as sodium hydride. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (50-70°C).
Industrial Production Methods
Industrial production may follow similar synthetic routes but on a larger scale, often involving continuous flow reactors for better control over reaction conditions and yield. Solvent recovery and purification steps are incorporated to minimize waste and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : 2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one can undergo oxidation reactions, often involving reagents like hydrogen peroxide or other peroxides, leading to the formation of sulfoxides and sulfones.
Reduction: : The compound can be reduced using reagents such as lithium aluminum hydride, typically leading to the reduction of the cinnamylthio group to a thiol.
Substitution: : This compound is also prone to nucleophilic substitution reactions, particularly at the cinnamylthio moiety.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Thiols.
Substitution: : Varied products depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one is studied for its potential as a synthetic intermediate in the preparation of more complex molecules. Its unique functional groups provide reactive sites for further chemical transformations.
Biology
This compound’s structural properties allow it to interact with biological molecules, making it a potential candidate for drug discovery and development. Research focuses on its ability to bind with specific enzymes or receptors, potentially leading to the development of new therapeutic agents.
Medicine
Preliminary studies suggest that derivatives of this compound might exhibit pharmacological activities such as antimicrobial or anti-inflammatory effects, warranting further investigation.
Industry
In industrial applications, this compound may be used in the synthesis of materials with specific properties, such as polymers or resins, due to its ability to undergo various chemical reactions.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The cinnamylthio group can form covalent or non-covalent bonds with these targets, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Unique Features
2-(benzylthio)-6-methylpyrimidin-4(1H)-one: : Lacks the cinnamyl group, potentially leading to different reactivity and interaction profiles.
2-(phenethylthio)-6-methylpyrimidin-4(1H)-one: : Similar but the phenethyl group may confer different solubility and steric properties.
2-(methylthio)-6-methylpyrimidin-4(1H)-one: : Simpler structure, less steric hindrance.
Properties
IUPAC Name |
4-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-11-10-13(17)16-14(15-11)18-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9H2,1H3,(H,15,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHYORSEQDXIMB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)SC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B2996428.png)
![N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-2,6-dimethoxybenzamide](/img/structure/B2996430.png)
![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2996433.png)

![4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2996436.png)



![2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene](/img/structure/B2996442.png)
![Methyl 6-[(4-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate](/img/structure/B2996443.png)

![ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate](/img/structure/B2996445.png)


